molecular formula C23H26N4OS2 B11094799 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 540498-19-9

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11094799
CAS No.: 540498-19-9
M. Wt: 438.6 g/mol
InChI Key: ODWJMLVLFSNEIS-UHFFFAOYSA-N
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Description

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C23H26N4OS2. This compound is notable for its unique structure, which includes a triazole ring, allyl group, and sulfanyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfanyl groups are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the allyl group and the specific arrangement of the sulfanyl groups contribute to its distinct properties .

Properties

CAS No.

540498-19-9

Molecular Formula

C23H26N4OS2

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H26N4OS2/c1-5-13-27-20(14-29-19-11-9-16(2)10-12-19)25-26-23(27)30-15-21(28)24-22-17(3)7-6-8-18(22)4/h5-12H,1,13-15H2,2-4H3,(H,24,28)

InChI Key

ODWJMLVLFSNEIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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